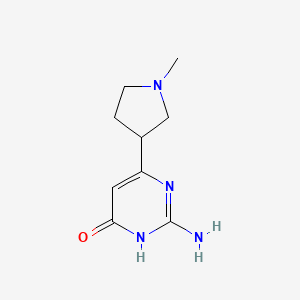

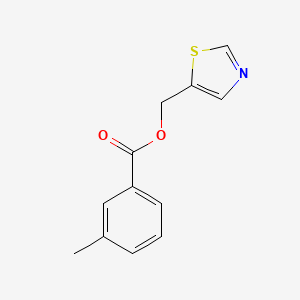

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Vue d'ensemble

Description

“1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 234.3 . The IUPAC name for this compound is (1H-1lambda3-thiazol-5-yl)methyl 3-methylbenzoate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12NO2S/c1-9-3-2-4-10 (5-9)12 (14)15-7-11-6-13-8-16-11/h2-6,8,16H,7H2,1H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . Unfortunately, other specific physical and chemical properties of “this compound” were not available from the web search results.Applications De Recherche Scientifique

Antimicrobial and Anticancer Activity

- Thiazole derivatives, including structures related to "1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate," have been explored for their antimicrobial and anticancer properties. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown strong antimicrobial activity and DNA protective ability against oxidative stress, indicating their potential for chemotherapy applications (Gür et al., 2020). Another study highlighted the synthesis of Bis-Pyrazolyl-Thiazoles incorporating the Thiophene Moiety as potent anti-tumor agents, showcasing significant activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Catalytic Applications

- Thiazolium carbene catalysts derived from vitamin B1 have been utilized for the N-formylation and N-methylation of amines using CO2 as the carbon source, operating under ambient conditions. This illustrates the potential of thiazolium-based compounds in catalytic applications for sustainable chemistry (Das et al., 2016).

Enzyme Inhibition for Therapeutic Applications

- Research on thiazole and related compounds has also explored their enzyme inhibitory properties for therapeutic applications. For example, compounds with a thiazol-4-one moiety have been investigated for their xanthine oxidase inhibitory properties, offering insights into their potential for treating diseases related to oxidative stress and inflammation (Smelcerovic et al., 2015).

Organic Synthesis and Chemical Reactions

- In organic synthesis, palladium-catalyzed arylations of azole compounds, including thiazoles, with aryl halides have been examined, revealing selective production of 5-arylazoles. This research underpins the versatility of thiazole derivatives in facilitating complex chemical transformations (Pivsa-Art et al., 1998).

Environmental and Analytical Chemistry

- Thiazole derivatives have been applied in environmental and analytical chemistry for the detection and extraction of contaminants. A method using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography-fluorescence detection for the determination of pesticides in environmental samples exemplifies the analytical applications of thiazole-based compounds (Wu et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethyl 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-9-3-2-4-10(5-9)12(14)15-7-11-6-13-8-16-11/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNPJPIGEHRXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331654 | |

| Record name | 1,3-thiazol-5-ylmethyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478247-87-9 | |

| Record name | 1,3-thiazol-5-ylmethyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644793.png)

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2644798.png)

![(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2644803.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2644804.png)

![6-[[5-benzylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2644810.png)

![2-Fluoro-N-[1-[1-[3-(furan-2-yl)butanoyl]piperidin-4-yl]cyclopropyl]pyridine-4-carboxamide](/img/structure/B2644811.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2644812.png)